molecular formula C13H13NO3 B1327805 Ethyl 4-(3-cyanophenyl)-4-oxobutyrate CAS No. 951885-57-7

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate

Cat. No.: B1327805
CAS No.: 951885-57-7
M. Wt: 231.25 g/mol
InChI Key: FADDINRTTLLMQY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a butyrate ester

Scientific Research Applications

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of various heterocyclic compounds . These compounds often have diverse biological targets, depending on their specific structures and functional groups.

Mode of Action

It’s known that the compound can participate in various chemical reactions to form heterocyclic compounds . For instance, it can undergo a reaction mechanism that includes the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on the nitrile group .

Biochemical Pathways

The compound is known to be involved in the synthesis of various heterocyclic compounds . These compounds can affect a wide range of biochemical pathways, depending on their specific structures and functional groups.

Result of Action

As a precursor in the synthesis of various heterocyclic compounds , its action can lead to the formation of these compounds, which can have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative and reductive processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby altering cell signaling pathways . Additionally, this compound has been found to impact gene expression by influencing transcription factors and other regulatory proteins. These effects on cellular processes can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound is known to bind to specific biomolecules, including enzymes and receptors, through various types of chemical interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in the inhibition or activation of enzyme activity, as well as changes in gene expression. For example, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits varying degrees of stability and degradation depending on the experimental conditions. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biochemical and physiological processes becomes more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and reduction . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding proteins and its ability to cross cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-cyanophenyl)-4-oxobutyrate typically involves the reaction of ethyl acetoacetate with 3-cyanobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-(3-cyanophenyl)-4-oxobutyric acid.

    Reduction: The major product is Ethyl 4-(3-aminophenyl)-4-oxobutyrate.

    Substitution: Depending on the nucleophile, various substituted esters or amides can be formed.

Comparison with Similar Compounds

Ethyl 4-(3-cyanophenyl)-4-oxobutyrate can be compared with similar compounds such as:

    Ethyl 4-(4-cyanophenyl)-4-oxobutyrate: Similar structure but with the cyano group in the para position.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-(3-cyanophenyl)-4-oxopentanoate: Similar structure but with an additional carbon in the butyrate chain.

Properties

IUPAC Name

ethyl 4-(3-cyanophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)7-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADDINRTTLLMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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